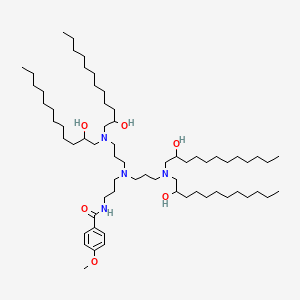
4-Mercaptobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Mercaptobenzene-1,2-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,2-dihydroxybenzene (catechol), the thiol group can be introduced via a substitution reaction using thiolating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Mercaptobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, such as 1,2-benzoquinone.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted benzene derivatives, and various thiol-containing compounds .
Aplicaciones Científicas De Investigación
4-Mercaptobenzene-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Mercaptobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and thiol groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and exert various effects, such as antioxidant activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Propylbenzene-1,2-diol: Similar in structure but with a propyl group instead of a thiol group.
1,2-Benzenediol: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methyl-1,2-benzenediol: Contains a methyl group, altering its chemical properties and reactivity.
Uniqueness
4-Mercaptobenzene-1,2-diol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H6O2S |
|---|---|
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
4-sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |
Clave InChI |
HTNBBGMFIFDMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)



![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)


![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
